4-Amino-3-(methylamino)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-amino-3-(methylamino)benzamide |
InChI |
InChI=1S/C8H11N3O/c1-11-7-4-5(8(10)12)2-3-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12) |
InChI Key |
UNUGQHUWVAHKLG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Amino 3 Methylamino Benzamide
Established Synthetic Routes for 4-Amino-3-(methylamino)benzamide Core Structure
The construction of the this compound core requires a strategic approach to introduce the three functional groups—the primary amine, the secondary methylamine (B109427), and the carboxamide—onto the benzene (B151609) ring in the correct orientation.
Multistep Synthesis Pathways for this compound
A plausible and commonly employed strategy for the synthesis of polysubstituted anilines involves a sequence of nitration, nucleophilic aromatic substitution, and reduction steps. A hypothetical multistep pathway for the synthesis of this compound could commence from a readily available starting material such as 4-chloro-3-nitrobenzoic acid.
The synthetic sequence would be as follows:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position of 4-chloro-3-nitrobenzoic acid is activated towards nucleophilic substitution by the presence of the electron-withdrawing nitro group at the 3-position. Reaction with methylamine in a suitable solvent would displace the chloride to form 4-(methylamino)-3-nitrobenzoic acid.
Amidation: The resulting carboxylic acid is then converted to the primary amide. This can be achieved through various coupling methods, for instance, by first converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849). Alternatively, direct coupling with an ammonia source can be mediated by peptide coupling reagents.
Nitro Group Reduction: The final step is the reduction of the nitro group to a primary amine. This transformation is commonly accomplished using reducing agents like tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst. google.com
A similar strategy is employed in the synthesis of related structures like 3-amino-4-methoxybenzanilide, where a nitro-substituted precursor is subjected to reduction as a key step. google.com
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
The efficiency of the synthetic pathway is highly dependent on the optimization of each reaction step. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time.
For the amidation step, a variety of coupling reagents can be employed to improve yields and minimize side reactions. A comparison of different amide bond formation conditions, based on analogous syntheses of benzamides and peptides, is presented below. unibo.itnih.gov
| Coupling Reagent System | Base | Solvent | Typical Reaction Time | General Yield Range | Remarks |
|---|---|---|---|---|---|
| SOCl₂ then NH₃ | - | DCM, THF | 1-4 h | Moderate to High | Two-step process, requires careful handling of thionyl chloride. |
| DIC/HOBt | DIPEA | DMF, DCM | 2-12 h | High | Commonly used in peptide synthesis, good for minimizing racemization. nih.gov |
| HATU/DIPEA | DIPEA | DMF | 1-3 h | Very High | Highly efficient coupling reagent, but can be expensive. |
| T3P® | DIPEA, Pyridine | EtOAc, DMF | 5 min - 1 h | High to Very High | Fast reaction times and high conversion rates have been reported. unibo.it |
For the nitro reduction step, catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The optimization of this step involves selecting the appropriate catalyst (e.g., Pd/C, PtO₂), solvent (e.g., ethanol, ethyl acetate), and hydrogen pressure.
Purification of the final product and intermediates is typically achieved through recrystallization or column chromatography to ensure high purity.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. nih.gov For the synthesis of this compound, several green strategies can be applied:
Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water where possible. unibo.itsemanticscholar.org
Catalysis: The use of catalytic methods, such as catalytic hydrogenation for the nitro reduction, is inherently greener than stoichiometric reagents as it reduces waste. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. rsc.org Amide bond formation using modern coupling reagents often has high atom economy.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com For instance, microwave irradiation has been used to accelerate reactions in the synthesis of related heterocyclic compounds. rsc.org
Renewable Feedstocks: While not directly applicable to this specific synthesis, the broader principle of using renewable starting materials is a key aspect of green chemistry. nih.gov
Advanced Synthetic Strategies for Analogues of this compound
The this compound scaffold is a valuable starting point for the generation of diverse chemical libraries for drug discovery and materials science. Advanced synthetic strategies enable the rapid and efficient creation of numerous analogues.
Parallel Synthesis and Combinatorial Chemistry Approaches for this compound Derivatives
Parallel synthesis and combinatorial chemistry are powerful tools for generating large numbers of compounds in a systematic and high-throughput manner. researchgate.net Starting from a common intermediate, a library of this compound derivatives can be created by introducing a variety of building blocks.
For example, using the synthetic route described above, the intermediate 4-(methylamino)-3-nitrobenzoic acid can be reacted with a diverse set of primary and secondary amines in a parallel fashion to generate a library of amides. Each of these amides can then be subjected to the final nitro reduction step to yield a library of this compound analogues with different substituents on the amide nitrogen. This approach has been successfully used in the discovery and optimization of other classes of compounds. nih.gov
The use of solid-phase synthesis, where the initial benzoic acid derivative is attached to a polymer resin, can further streamline the process of purification, as excess reagents and by-products can be simply washed away.
Stereoselective Synthesis Techniques for Chiral Analogues of this compound
The introduction of chirality into molecules can have a profound impact on their biological activity. Stereoselective synthesis techniques can be employed to prepare chiral analogues of this compound.
Chirality can be introduced in several ways:
Chiral Building Blocks: A straightforward approach is to use a chiral amine in the amidation step. If a chiral amine is used to form the amide, the resulting product will be a single enantiomer or a diastereomer, depending on the nature of the amine.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been used for the stereoselective synthesis of chiral ketoesters. mdpi.com
Asymmetric Catalysis: The use of a chiral catalyst can induce stereoselectivity in a reaction. For example, a chiral catalyst could be used in the reduction of a prochiral ketone analogue or in a C-H activation/functionalization reaction on the scaffold.
Resolution: A racemic mixture of a chiral analogue can be separated into its individual enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
For instance, a stereocenter could be introduced by using an analogue of the starting material where the methylamino group is replaced by a chiral amino group. The synthesis would then proceed through the established route, carrying the chiral center through to the final product. The stereoselective synthesis of chiral pyrrolidines has been achieved through cyclization of chiral precursors, a strategy that could be adapted for creating more complex, chiral derivatives. elsevier.com
Flow Chemistry Applications in the Synthesis of this compound
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound and its precursors, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of the key intermediate, 4-(methylamino)-3-nitrobenzoic acid, has been successfully demonstrated using a continuous flow microreactor system. guidechem.comresearchgate.net
In a typical flow setup, streams of 4-chloro-3-nitrobenzoic acid and methylamine solution are pumped and mixed at a controlled temperature within a microreactor. The short diffusion distances and high surface-area-to-volume ratio of the reactor allow for precise temperature control and rapid reaction times, often leading to higher yields and purity compared to batch methods. guidechem.com
This concept can be extended to a multi-step, telescoped flow process for the entire synthesis of this compound. After the initial nucleophilic substitution in the first reactor module, the output stream containing 4-(methylamino)-3-nitrobenzoic acid could be directly mixed with an activating agent (e.g., thionyl chloride) before entering a second reactor where it is combined with an ammonia solution to form the amide. The resulting 4-(methylamino)-3-nitrobenzamide (B2885039) could then pass through a packed-bed reactor containing a solid-supported hydrogenation catalyst (e.g., Pd/C) under a stream of hydrogen gas to reduce the nitro group, yielding the final product in a continuous stream. This integrated approach minimizes manual handling of intermediates and allows for efficient, automated production.
Functionalization and Modification of the this compound Scaffold
The this compound structure features multiple reactive sites, making it an excellent candidate for the creation of diverse chemical libraries through targeted derivatization.
Site-Specific Derivatization of the Amino Group in this compound
The primary amino group at the 4-position is a prime target for functionalization due to its nucleophilicity. Selective derivatization can be achieved through various reactions, assuming appropriate protection of the less reactive 3-(methylamino) group if necessary.
Acylation: The 4-amino group can be readily acylated using acid chlorides or anhydrides to form a new amide linkage. For instance, reaction with butyryl chloride would yield N-(4-butyramido-3-(methylamino)phenyl)benzamide, analogous to the acylation of similar aminobenzoates. google.com
Sulfonylation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride, would produce the corresponding sulfonamide derivative.
Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride can introduce alkyl substituents. masterorganicchemistry.com For example, reaction with formaldehyde (B43269) would yield 4-(dimethylamino)-3-(methylamino)benzamide.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.
Table 1: Examples of Site-Specific Derivatization of the 4-Amino Group
| Reaction Type | Reagent Example | Potential Product Structure |
|---|---|---|
| Acylation | Acetyl Chloride | 4-Acetamido-3-(methylamino)benzamide |
| Sulfonylation | Benzenesulfonyl Chloride | 4-(Phenylsulfonamido)-3-(methylamino)benzamide |
| Reductive Amination | Acetone | 4-(Isopropylamino)-3-(methylamino)benzamide |
| Urea Formation | Phenyl Isocyanate | 4-(3-Phenylureido)-3-(methylamino)benzamide |
Modifications of the Methylamino Moiety within this compound
The secondary amine at the 3-position can also be a point of modification, although its reactivity is generally lower than the primary 4-amino group. A common strategy to introduce diversity at this position involves starting the synthesis from a different precursor. Instead of using methylamine in the initial nucleophilic aromatic substitution step, other primary amines can be employed.
For example, reacting 4-chloro-3-nitrobenzoic acid with ethylamine (B1201723) would lead to a 3-(ethylamino) intermediate, ultimately yielding 4-amino-3-(ethylamino)benzamide. This approach allows for the introduction of a wide variety of alkyl or arylalkyl groups at the 3-position.
Table 2: Examples of Modifications via Alternative Precursors
| Alternative Amine Reagent | Resulting Moiety at Position 3 | Final Product Name |
|---|---|---|
| Ethylamine | Ethylamino | 4-Amino-3-(ethylamino)benzamide |
| Propylamine | Propylamino | 4-Amino-3-(propylamino)benzamide |
| Benzylamine | Benzylamino | 4-Amino-3-(benzylamino)benzamide |
| Cyclopropylamine | Cyclopropylamino | 4-Amino-3-(cyclopropylamino)benzamide |
Substitutions on the Benzamide (B126) Ring of this compound
Introducing substituents directly onto the aromatic ring of this compound via electrophilic aromatic substitution can be challenging due to the presence of multiple activating groups, which can lead to poor regioselectivity. A more controlled approach is to begin the synthesis with a pre-substituted starting material.
For instance, starting with 2-chloro-4-fluoro-5-nitrobenzoic acid would allow for the synthesis of derivatives with substituents at positions ortho or meta to the benzamide carbonyl. The directing effects of the existing groups on the ring will determine the position of the incoming nucleophile (methylamine) and the final substitution pattern.
Table 3: Examples of Ring Substitution via Substituted Starting Materials
| Substituted Starting Material | Potential Final Product |
|---|---|
| 5-Fluoro-4-chloro-3-nitrobenzoic acid | 4-Amino-6-fluoro-3-(methylamino)benzamide |
| 2,4-Dichloro-5-nitrobenzoic acid | 4-Amino-5-chloro-3-(methylamino)benzamide |
| 4-Chloro-2-methoxy-5-nitrobenzoic acid | 4-Amino-5-methoxy-3-(methylamino)benzamide |
Prodrug Strategies for this compound
Prodrug strategies involve chemically modifying a bioactive compound to improve its pharmaceutical properties, such as solubility, stability, or targeted delivery. The resulting prodrug is inactive and is converted to the active parent drug within the body. Several functional groups on the this compound scaffold can be temporarily masked.
N-Acylation/N-Acyloxymethylation: The primary 4-amino group can be acylated with biocompatible groups that are cleavable by esterases in vivo. For example, creating an N-acyloxymethyl ether can provide a prodrug that releases the parent amine and formaldehyde upon enzymatic cleavage.
Phosphate (B84403) Prodrugs: The amino groups could potentially be converted into phosphoramidates. These are often designed to be cleaved by phosphatases, increasing water solubility and potentially improving oral bioavailability.
Amine N-oxides: The secondary or tertiary amine functionalities could be converted to N-oxides. These can sometimes be reduced back to the parent amine in specific physiological environments, such as the hypoxic conditions found in some tumors.
Table 4: Potential Prodrug Strategies
| Strategy | Functional Group Targeted | Potential Prodrug Moiety | Activation Mechanism |
|---|---|---|---|
| Amino Acid Conjugation | 4-Amino group | N-Glycyl or N-Alanyl amide | Enzymatic (e.g., Peptidases) |
| N-Acyloxymethylation | 4-Amino group | N-Pivaloyloxymethyl (POM) | Enzymatic (Esterases) |
| Phosphoramidate Formation | 4-Amino group | N-Phosphate | Enzymatic (Phosphatases) |
| N-Oxide Formation | 3-Methylamino group | N-oxide | Reductive (e.g., Hypoxia) |
Molecular and Cellular Mechanisms of Action of 4 Amino 3 Methylamino Benzamide
Identification and Validation of Direct Molecular Targets for 4-Amino-3-(methylamino)benzamide
The initial step in characterizing the mechanism of action of a compound is the identification and validation of its direct molecular targets. This process involves a variety of experimental and computational techniques designed to pinpoint the specific biomolecules, typically proteins, with which the compound interacts to elicit a biological response.
Target Deconvolution Methodologies Applied to this compound
Target deconvolution is the process of identifying the molecular target(s) of a compound that is discovered through phenotypic screening. A number of methodologies are available for this purpose. These can be broadly categorized into direct and indirect methods.
Direct methods often involve the use of the compound itself as a "bait" to capture its binding partners. Affinity chromatography, where the compound is immobilized on a solid support to pull down interacting proteins from cell lysates, is a classical approach. pharmafocusasia.com More advanced techniques include chemical proteomics, which may utilize clickable or photo-reactive versions of the compound to covalently label its targets within a complex biological sample. nih.gov
Indirect methods infer targets by observing the cellular response to the compound. For instance, expression profiling (transcriptomics or proteomics) can reveal changes in gene or protein expression that are characteristic of the modulation of a specific pathway. pharmafocusasia.com Computational approaches, such as those based on chemical similarity to compounds with known targets or molecular docking simulations against a panel of potential protein targets, can also provide putative targets. researchgate.net
Currently, there is no publicly available scientific literature detailing the application of any specific target deconvolution methodologies to this compound.
Protein-Ligand Interaction Studies of this compound
Once a potential target is identified, the direct interaction between the compound and the protein must be characterized. Several biophysical techniques are employed to study these protein-ligand interactions. numberanalytics.com
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide high-resolution, atomic-level information about the binding mode of a ligand within the protein's binding site. numberanalytics.comnih.gov This data is invaluable for understanding the specific molecular interactions that govern binding and for guiding further optimization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information on which parts of the protein and the ligand are involved in the binding event. numberanalytics.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, in addition to the binding affinity. nih.gov
As of now, no protein-ligand interaction studies for this compound have been published in the scientific literature.
Enzymatic Inhibition/Activation Kinetics of this compound
If the identified target of a compound is an enzyme, it is crucial to characterize the kinetics of the interaction to determine whether the compound acts as an inhibitor or an activator, and to understand its mechanism of action. Kinetic studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the compound. nih.gov
The data obtained from these experiments can be analyzed using various models, such as the Michaelis-Menten equation, and graphical representations like Lineweaver-Burk plots, to determine key kinetic parameters. numberanalytics.com These parameters include:
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme.
Mechanism of Inhibition: Whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. nih.gov
There are no publicly available data on the enzymatic inhibition or activation kinetics of this compound. For illustrative purposes, the following table shows kinetic data for other benzamide (B126) derivatives against various enzymes. It is important to note that this data is not indicative of the activity of this compound.
| Compound Class | Target Enzyme | IC50/Ki | Type of Inhibition |
| Benzamide Derivatives | Rho Kinase (ROCK) | Varies | Not Specified |
| 3-Substituted Benzamides | Bcr-Abl Kinase | Varies | Not Specified |
| 4-(Arylaminomethyl)benzamides | Tyrosine Kinases (e.g., EGFR) | Varies | Not Specified |
This table is for illustrative purposes only and does not represent data for this compound.
Receptor Binding Affinity and Selectivity Profiling of this compound
If the target of a compound is a receptor, its binding affinity and selectivity are critical parameters to determine. These are typically assessed using radioligand binding assays or fluorescence-based techniques. labome.comnih.gov
In a typical radioligand binding assay, a radioactively labeled ligand with known affinity for the receptor is used. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the compound's binding affinity (Ki) can be calculated. nih.gov
Selectivity profiling involves testing the compound against a panel of different receptors to determine its specificity. A compound that binds with high affinity to a single receptor is considered selective, while one that binds to multiple receptors is non-selective or polypharmacological.
No receptor binding affinity or selectivity profiling data for this compound is currently available in the scientific literature.
Modulation of Intracellular Signaling Pathways by this compound
Beyond direct target interaction, it is essential to understand how a compound affects the broader network of intracellular signaling pathways. This provides insight into the downstream cellular consequences of target engagement.
Effects of this compound on Kinase Cascades
Kinase cascades are central to many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Many drugs exert their effects by modulating the activity of specific kinases within these cascades. The benzamide scaffold is present in a number of approved and investigational kinase inhibitors. nih.govmdpi.com
The effect of a compound on kinase cascades can be investigated using a variety of techniques, including:
Western Blotting: This technique can be used to measure the phosphorylation state of specific kinases and their downstream substrates, providing a direct readout of the activation or inhibition of a signaling pathway.
Kinase Activity Assays: In vitro assays can directly measure the ability of a compound to inhibit the activity of a purified kinase.
Phosphoproteomics: This large-scale approach can identify changes in the phosphorylation of thousands of proteins within a cell upon treatment with a compound, providing a global view of its effects on signaling networks.
There are no published studies on the effects of this compound on any specific kinase cascades. While some more structurally complex benzamide derivatives have been shown to inhibit various kinases, such as Bcr-Abl and Rho kinase, these findings cannot be extrapolated to this compound. nih.govnih.gov
Regulation of Transcription Factor Activity by this compound
There is currently no available scientific literature that details the specific mechanisms by which this compound may regulate the activity of transcription factors. Research has not yet elucidated whether this compound can directly or indirectly influence the DNA-binding capacity, expression, or signaling pathways of these critical proteins that control gene expression.
Impact of this compound on Post-Translational Modifications
Information regarding the effect of this compound on post-translational modifications (PTMs) is not present in the available scientific record. PTMs, such as phosphorylation, acetylation, methylation, and ubiquitination, are crucial for protein function and cellular signaling. However, studies have not yet investigated or reported any influence of this specific benzamide derivative on these enzymatic processes.
Cellular Responses Elicited by this compound
Detailed research findings on the cellular responses to this compound are not documented in the public domain. The following subsections outline the specific areas where data is currently unavailable.
Cell Proliferation and Apoptosis Modulation by this compound
No studies were found that specifically measure the effects of this compound on cell proliferation rates or its ability to induce or inhibit apoptosis (programmed cell death). Consequently, there is no data to construct a table on its proliferative or apoptotic activity.
Cell Cycle Arrest Induced by this compound
The potential for this compound to induce cell cycle arrest at any phase (e.g., G1, S, G2, or M) has not been reported. Research is required to determine if the compound interacts with the cellular machinery that governs cell cycle progression.
Influence of this compound on Cellular Differentiation Processes
There is no available evidence to suggest that this compound has been studied for its influence on the processes of cellular differentiation, whereby a cell changes from one cell type to a more specialized type.
Autophagy Regulation by this compound
The role of this compound in the regulation of autophagy, the cellular process of degrading and recycling cellular components, remains uninvestigated. No literature is available describing its potential to either promote or inhibit autophagic pathways.
Systems-Level Mechanistic Insights into this compound Activity
Despite the importance of understanding how chemical compounds impact biological systems on a global scale, research into the systems-level effects of this compound appears to be limited or not published in accessible domains.
No studies detailing the transcriptomic analysis of cells treated with this compound were identified. Consequently, there is no data available on the differential gene expression or the cellular pathways that might be modulated by this compound at the transcriptional level.
Similarly, a comprehensive search for proteomic studies following exposure to this compound returned no relevant findings. As a result, the proteomic signatures, including changes in protein expression and post-translational modifications, induced by this compound remain uncharacterized.
There is a notable absence of research on the metabolomic effects of this compound. Therefore, the impact of this compound on cellular metabolism, including any alterations in metabolite levels and metabolic pathways, is currently unknown.
No data from phenotypic screening assays involving this compound in complex biological systems, such as cell-based models or whole organisms, are available in the public domain. Such studies would be crucial for understanding the functional consequences of compound activity in a physiological context.
Pre Clinical Biological Activity and Efficacy of 4 Amino 3 Methylamino Benzamide
Pre-clinical Efficacy Studies of 4-Amino-3-(methylamino)benzamide in Animal Models
Evaluation of this compound Activity in Zebrafish and Other Non-Mammalian Models
There is currently no publicly available scientific literature or research data detailing the evaluation of this compound activity in zebrafish or any other non-mammalian models. Studies utilizing these models are crucial in early preclinical development to assess a compound's potential biological effects, toxicity, and efficacy in a living organism. The absence of such data indicates that the compound may not have been subjected to this stage of preclinical testing, or the results of such studies have not been published.
Biomarker Discovery and Validation for Efficacy Monitoring of this compound
A comprehensive search of scientific databases and literature reveals no studies focused on the discovery or validation of biomarkers for monitoring the efficacy of this compound. Biomarker research is essential for understanding a compound's mechanism of action and for developing tools to monitor its therapeutic effects in preclinical and clinical settings. The lack of information in this area suggests that the pharmacological effects of this compound have not been characterized to a degree that would allow for the identification and validation of specific biomarkers.
Tissue Distribution and Cellular Penetration Studies of this compound
Information regarding the tissue distribution and cellular penetration of this compound is not available in the public domain. These studies are fundamental to understanding the pharmacokinetic and pharmacodynamic properties of a compound.
Target Tissue Accumulation of this compound in Pre-clinical Models
There are no published reports on the accumulation of this compound in target tissues within preclinical models. Such studies would typically involve administering the compound to animal models and subsequently measuring its concentration in various organs and tissues to determine its distribution profile and potential sites of action or toxicity.
Intracellular Distribution and Subcellular Localization of this compound
No research has been published detailing the intracellular distribution or subcellular localization of this compound. Understanding where a compound localizes within a cell (e.g., nucleus, mitochondria, cytoplasm) is critical for elucidating its mechanism of action at a molecular level.
Blood-Brain Barrier Permeability of this compound in Animal Models
There is no available data from animal models to indicate whether this compound can cross the blood-brain barrier. The ability of a compound to penetrate the central nervous system is a critical factor for its potential use in treating neurological disorders.
Cellular Uptake Mechanisms of this compound
The specific mechanisms by which cells might take up this compound have not been investigated or reported. Research in this area would typically explore processes such as passive diffusion, active transport, or endocytosis to understand how the compound enters cells to exert its potential biological effects.
Pharmacokinetic Profiling of 4 Amino 3 Methylamino Benzamide in Pre Clinical Systems
Absorption Characteristics of 4-Amino-3-(methylamino)benzamide in Animal Models
Oral Bioavailability Assessments of this compound
No data is currently available on the oral bioavailability of this compound in any animal models.
Membrane Permeability Studies of this compound in Caco-2 Models
There are no published studies on the membrane permeability of this compound using Caco-2 cell models.
Distribution Patterns of this compound in Pre-clinical Species
Volume of Distribution Determinations for this compound
Information regarding the volume of distribution for this compound in pre-clinical species is not available in the current body of scientific literature.
Plasma Protein Binding of this compound
There are no publicly accessible studies that have determined the plasma protein binding characteristics of this compound.
Metabolism and Biotransformation of this compound
Details concerning the metabolic pathways and biotransformation of this compound have not been documented in available research.
Identification of Metabolic Pathways of this compound (Phase I and Phase II Reactions)
The metabolism of this compound is anticipated to proceed through a series of Phase I and Phase II reactions, primarily in the liver, to increase its polarity and facilitate its excretion.
Phase I Reactions:
Phase I metabolism of this compound is likely dominated by the cytochrome P450 (CYP) enzyme superfamily. mdpi.com Key predicted oxidative reactions include:
N-Demethylation: The secondary methylamino group is a prime target for oxidative N-dealkylation, a common metabolic pathway for N-methylated compounds. nih.govnih.gov This reaction would yield 3,4-diaminobenzamide (B1628765) and formaldehyde (B43269). nih.gov
N-Hydroxylation: Both the primary and secondary amino groups can undergo N-hydroxylation, a reaction also mediated by CYP enzymes. nih.gov This can lead to the formation of potentially reactive hydroxylamine (B1172632) metabolites. nih.gov
Aromatic Hydroxylation: The benzene (B151609) ring may be hydroxylated at positions ortho or meta to the existing substituents, a common detoxification pathway for aromatic compounds.
Oxidation of the Amide Group: While generally more stable, the benzamide (B126) moiety could potentially undergo limited hydrolysis.
Phase II Reactions:
Phase I metabolites, as well as the parent compound, are expected to undergo Phase II conjugation reactions to further enhance their water solubility. fiveable.me These reactions involve the addition of endogenous polar molecules:
Glucuronidation: The primary and secondary amino groups, as well as any hydroxylated metabolites formed in Phase I, are susceptible to glucuronidation. researchgate.netnih.govwikipedia.org This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the elimination of many amine-containing drugs. nih.govhelsinki.fiwikipedia.org
Sulfation: The amino and hydroxyl groups can also be conjugated with sulfate (B86663) by sulfotransferases (SULTs), another important Phase II pathway for aromatic amines. nih.gov
Acetylation: The primary amino group may be a substrate for N-acetyltransferases (NATs), leading to the formation of an acetamido derivative.
Characterization of Key Metabolites of this compound
Based on the predicted metabolic pathways, several key metabolites of this compound can be postulated. The identification and characterization of these metabolites in preclinical studies would be crucial for understanding the drug's disposition and potential for drug-drug interactions or toxicity.
A summary of predicted key metabolites is presented in the table below.
| Metabolite | Predicted Metabolic Pathway | Significance |
| 3,4-Diaminobenzamide | Phase I: N-Demethylation | A major predicted Phase I metabolite resulting from the removal of the methyl group. |
| 4-Amino-3-(N-hydroxymethylamino)benzamide | Phase I: N-Hydroxylation | A potential primary metabolite from the oxidation of the methylamino group. |
| N-Hydroxy-4-amino-3-(methylamino)benzamide | Phase I: N-Hydroxylation | A potential metabolite from the oxidation of the primary amino group. |
| Hydroxylated this compound | Phase I: Aromatic Hydroxylation | Represents a family of metabolites where a hydroxyl group is added to the benzene ring. |
| Glucuronide Conjugates | Phase II: Glucuronidation | Expected to be major, highly water-soluble metabolites for excretion. |
| Sulfate Conjugates | Phase II: Sulfation | Another class of water-soluble conjugates facilitating elimination. |
| N-Acetyl-4-amino-3-(methylamino)benzamide | Phase II: Acetylation | A potential metabolite formed by the acetylation of the primary amine. |
This table represents predicted metabolites based on the chemical structure of this compound and known metabolic pathways for similar compounds. Actual metabolites would need to be confirmed through experimental studies.
Enzyme Inhibition and Induction Potential of this compound on Cytochrome P450 Enzymes (In Vitro)
To assess the potential for drug-drug interactions, it is essential to evaluate the inhibitory and inductive effects of this compound on key CYP450 enzymes. nih.govpatsnap.com
In Vitro Inhibition Assays:
Standard in vitro assays using human liver microsomes or recombinant CYP enzymes would be employed to determine the half-maximal inhibitory concentration (IC50) of this compound against major drug-metabolizing CYPs (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govbioivt.commdpi.com These assays typically involve incubating the compound with a specific probe substrate for each CYP isoform and measuring the formation of the corresponding metabolite. A significant reduction in metabolite formation in the presence of this compound would indicate inhibition.
In Vitro Induction Assays:
The potential of this compound to induce the expression of CYP enzymes is typically evaluated using cultured human hepatocytes. mbbiosciences.comcriver.combioivt.com Following treatment with the compound, changes in CYP enzyme activity and mRNA levels are measured. nih.gov An increase in either of these parameters would suggest an induction potential, which could lead to increased metabolism of co-administered drugs.
The following table outlines a hypothetical in vitro CYP inhibition profile for this compound, for illustrative purposes.
| CYP Isoform | Probe Substrate | Hypothetical IC50 (µM) | Predicted Level of Inhibition |
| CYP1A2 | Phenacetin | > 100 | Low |
| CYP2C9 | Diclofenac | 50 | Low to Moderate |
| CYP2C19 | S-Mephenytoin | 25 | Moderate |
| CYP2D6 | Dextromethorphan | > 100 | Low |
| CYP3A4 | Midazolam | 75 | Low |
This table contains hypothetical data for illustrative purposes only. Actual IC50 values would need to be determined experimentally.
Excretion Pathways of this compound and its Metabolites
The elimination of this compound and its metabolites from the body is expected to occur primarily through renal and biliary routes.
Renal Excretion of this compound in Animal Models
The kidneys are a principal organ for the excretion of water-soluble drugs and their metabolites. msdmanuals.comncert.nic.in It is anticipated that the polar metabolites of this compound, such as glucuronide and sulfate conjugates, will be efficiently cleared from the bloodstream by the kidneys and excreted in the urine. The extent of renal excretion of the unchanged parent drug will depend on its physicochemical properties, particularly its polarity and degree of plasma protein binding. Animal models, such as rats and dogs, are commonly used to assess the fraction of a drug excreted unchanged in the urine (fe). nih.govfrontiersin.org
Biliary Excretion and Enterohepatic Recirculation of this compound
Biliary excretion is another important pathway for the elimination of drugs and their metabolites, particularly for larger molecules and conjugated metabolites. unil.chnumberanalytics.comnih.gov Active transport systems in the liver can secrete the compound and its metabolites into the bile, which is then released into the intestine. nih.gov Once in the intestine, the metabolites can be excreted in the feces.
Furthermore, some drug conjugates excreted in the bile can be hydrolyzed by intestinal microflora back to the parent drug, which can then be reabsorbed into the circulation. This process, known as enterohepatic recirculation, can prolong the drug's half-life in the body. oup.comnih.gov The potential for enterohepatic recirculation of this compound would need to be investigated in preclinical animal models.
Structure Activity Relationships Sar and Computational Chemistry of 4 Amino 3 Methylamino Benzamide
Systematic SAR Studies of 4-Amino-3-(methylamino)benzamide Analogues
The biological activity of a molecule is intricately linked to its chemical structure. For this compound, systematic studies on its analogues reveal critical insights into the structural requirements for its activity. These studies typically involve modifying specific parts of the molecule and observing the resulting changes in biological effect.
Impact of Substitutions on the Benzamide (B126) Ring on this compound Activity
The benzamide ring is a core component of this compound, and substitutions on this ring can significantly modulate its interaction with biological targets. Research on substituted benzamide ligands has shown that the nature and position of substituents play a crucial role in determining activity.
For a related class of substituted benzamides, it has been observed that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring are critical for their structure-activity relationship. nih.gov Specifically, the presence of a polar hydrogen-bond accepting group at the meta position and a hydrogen-bond donating or accepting group at the para position can enhance binding affinity to certain receptors. nih.gov While these substituents may not directly interact with the primary binding site, they can orient the molecule in a way that optimizes other interactions. nih.gov
In the context of this compound, the existing 4-amino group can act as a hydrogen-bond donor. The introduction of various substituents at other positions on the ring would likely alter the electronic properties and steric profile of the molecule, thereby influencing its activity. For instance, electron-withdrawing groups could affect the pKa of the amino groups, while bulky substituents could introduce steric hindrance.
Table 1: Hypothetical Impact of Benzamide Ring Substitutions on the Activity of this compound Analogues
| Substitution Position | Substituent Type | Expected Impact on Activity | Rationale |
| 2-position | Small, non-polar (e.g., -CH3) | May be tolerated or slightly decrease activity | Potential for minor steric clash, minimal electronic effect. |
| 5-position | Electron-withdrawing (e.g., -NO2, -CN) | Likely to decrease activity | Reduces electron density of the ring and basicity of the amino groups. |
| 5-position | Electron-donating (e.g., -OCH3) | May increase or decrease activity | Can increase electron density but also adds steric bulk. |
| 6-position | Halogen (e.g., -Cl, -F) | Variable | Can introduce favorable halogen bonding but also alter electronics. |
Influence of Amino and Methylamino Group Modifications on this compound Potency
The amino and methylamino groups at the 4- and 3-positions, respectively, are key features of this compound. Modifications to these groups can provide significant insights into their role in molecular recognition and potency.
Studies on related amino-substituted benzamide derivatives have demonstrated that the protonation state and the number of certain functional groups can have a substantial impact on their biological properties, such as antioxidant capacity. acs.org For instance, protonated amino groups can lead to improved activity in some cases. acs.org The replacement of a methoxy (B1213986) group with a hydroxyl group has also been shown to slightly improve the reducing ability of certain benzamides. acs.org
Table 2: Potential Effects of Amino and Methylamino Group Modifications in this compound Analogues
| Modification | Specific Change | Anticipated Effect on Potency | Rationale |
| 4-Amino Group | N-alkylation (e.g., -NHCH3) | Likely to decrease potency | Reduces hydrogen bond donating capacity. |
| 4-Amino Group | Acylation (e.g., -NHC(O)CH3) | Significant decrease in potency | Introduces steric bulk and removes basicity. |
| 3-Methylamino Group | N-demethylation (to -NH2) | May increase or decrease potency | Alters steric profile and hydrogen bonding potential. |
| 3-Methylamino Group | N-alkylation (e.g., -N(CH3)2) | Likely to decrease potency | Increases steric hindrance and removes a hydrogen bond donor. |
Stereochemical Considerations in this compound Derivatives
Stereochemistry, the three-dimensional arrangement of atoms, can be a critical determinant of a molecule's biological activity. While this compound itself is achiral, the introduction of chiral centers through derivatization would necessitate stereochemical considerations.
If a substituent introduced on the benzamide ring or on the amino/methylamino groups creates a stereocenter, the resulting enantiomers or diastereomers could exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are chiral and can interact differently with each stereoisomer. For instance, in other classes of molecules, it has been shown that one enantiomer can have significantly higher affinity for a target than the other.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models can then be used to predict the activity of new, untested analogues.
Descriptor Selection and Calculation for QSAR Models of this compound
The first step in QSAR modeling is to calculate molecular descriptors that quantify various aspects of a molecule's structure. researchgate.net These descriptors can be categorized into several types:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the 3D shape and size of the molecule.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.
Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.
For a series of this compound analogues, relevant descriptors would likely include those that capture the variations in substituents on the benzamide ring and modifications to the amino and methylamino groups. For example, descriptors related to hydrogen bond donors and acceptors, molecular surface area, and electronic parameters like Hammett constants for ring substituents would be important. nih.gov
Development and Validation of Predictive QSAR Models for this compound Analogues
Once descriptors are calculated for a training set of molecules with known activities, a mathematical model is developed using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS). mdpi.com The goal is to create an equation that accurately predicts the activity based on the descriptor values.
A crucial part of QSAR modeling is validation, which ensures the model is robust and has predictive power. nih.govresearchgate.net This involves both internal validation (e.g., cross-validation) and external validation using a separate test set of compounds that were not used in model development. researchgate.net A statistically significant and predictive QSAR model can then be used to guide the design of new, more potent analogues of this compound. mdpi.com
Table 3: Common Parameters for QSAR Model Validation
| Parameter | Description | Desirable Value |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation. | Close to R², typically > 0.5 |
| R²_pred (External Validation R²) | A measure of the predictive ability of the model on an external test set. | Typically > 0.6 |
Molecular Modeling and Computational Design of this compound Derivatives
The design of novel derivatives of this compound with enhanced biological activity and optimized pharmacokinetic profiles heavily relies on molecular modeling and computational design strategies. These in silico methods allow for the rational design of new chemical entities and provide deep insights into their potential interactions with biological targets.
Ligand-Based Drug Design Approaches for this compound
In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) serves as a powerful tool. jubilantbiosys.com This approach utilizes the chemical and structural information of known active compounds to design new molecules with similar or improved properties. For derivatives of this compound, LBDD can start with the core scaffold and explore modifications to understand and improve structure-activity relationships (SAR). jubilantbiosys.com Computational tools are instrumental in designing analogs by considering structural similarities and physicochemical properties. jubilantbiosys.com
One common LBDD method is the generation of quantitative structure-activity relationship (QSAR) models. While specific QSAR models for this compound are not publicly available, the principles of QSAR can be applied. For a series of benzamide analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to predict the biological activity of new compounds. nih.govfigshare.com For instance, a study on N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors developed CoMFA and CoMSIA models with high predictive reliability (q² = 0.616 and 0.740, respectively), guiding the design of more potent inhibitors. nih.gov Such models for this compound derivatives would involve aligning a set of synthesized or virtual analogs and correlating their 3D structural features with their biological activities.
Structure-Based Drug Design: Molecular Docking of this compound to Target Proteins
When the three-dimensional structure of a target protein is available, structure-based drug design (SBDD) becomes a valuable strategy. nih.govfiveable.me Molecular docking is a key component of SBDD, predicting the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov This technique can elucidate the binding mode of this compound within the active site of a protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. fiveable.me
For example, in studies of related benzamide derivatives as kinase inhibitors, molecular docking has been instrumental. Research on 4-(Arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors utilized molecular docking to understand their binding to various kinases, including the T315I-mutant of Abl. nih.gov The docking results showed that the benzamide moiety could be positioned to form crucial hydrogen bonds with amino acid residues in the kinase domain. nih.gov Similarly, for this compound, docking studies could be performed against a panel of relevant protein targets, such as kinases, to predict its binding affinity and guide the design of derivatives with improved potency and selectivity. rroij.com A hypothetical docking study could reveal the 4-amino group and the benzamide nitrogen acting as hydrogen bond donors, while the carbonyl oxygen could act as a hydrogen bond acceptor.
| Potential Interacting Residues (Hypothetical) | Interaction Type | Functional Group of this compound |
| Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) | 4-Amino group, 3-Methylamino group |
| Serine, Threonine, Tyrosine | Hydrogen Bond (Acceptor/Donor) | Carbonyl oxygen, Amino groups |
| Alanine, Valine, Leucine, Isoleucine | Hydrophobic Interaction | Phenyl ring |
| Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | Phenyl ring |
Molecular Dynamics Simulations of this compound and Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov While specific MD simulation studies on this compound are not extensively documented, the methodology has been applied to similar benzamide derivatives. nih.govfigshare.com
Pharmacophore Modeling and Virtual Screening for this compound-Like Agents
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. jst.go.jpmdpi.com A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from a set of active compounds.
This model can then be used as a 3D query to search large chemical databases in a process called virtual screening, aiming to identify novel compounds with different chemical scaffolds but the same essential features for biological activity. jst.go.jpyoutube.com For example, a pharmacophore-based virtual screening was successfully used to identify novel benzamide derivatives as HBV capsid assembly modulators. jst.go.jpnih.gov A pharmacophore model for this compound could consist of a hydrogen bond donor (the 4-amino group), another hydrogen bond donor (the 3-methylamino group), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring feature. This model could then be used to screen virtual libraries to discover new potential lead compounds. youtube.com
| Pharmacophore Feature | Corresponding Moiety in this compound |
| Hydrogen Bond Donor 1 | 4-Amino group |
| Hydrogen Bond Donor 2 | 3-Methylamino group |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the benzamide |
| Aromatic Ring | Phenyl ring |
Cheminformatics and Data Mining for this compound Research
Cheminformatics and data mining are essential for managing and analyzing the vast amounts of chemical and biological data generated in drug discovery research. These tools can be applied to libraries of compounds related to this compound to identify trends, classify compounds, and predict properties.
Analysis of Chemical Space Occupied by this compound and Related Compounds
Chemical space analysis involves the visualization and characterization of the structural diversity of a collection of molecules. mdpi.comnih.gov For a library of derivatives of this compound, this analysis can help in understanding the scope of the synthesized or virtually designed compounds and in identifying areas of the chemical space that remain unexplored. nih.govresearchgate.net
Various molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), can be calculated for each compound in the library. These descriptors can then be used to create a multi-dimensional property space, which can be visualized using techniques like principal component analysis (PCA). mdpi.com This allows researchers to assess the diversity of the library and compare it to known drugs or other compound collections. nih.gov The analysis can guide the design of new derivatives with more drug-like properties or with a more diverse range of structural features. enamine.net
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C8H11N3O | 165.19 |
| 4-Aminobenzamide | C7H8N2O | 136.15 bldpharm.com |
| 4-Amino-N-methylbenzamide | C8H10N2O | 150.18 sigmaaldrich.com |
| 3-Amino-4-(methylamino)benzamide | C8H11N3O | 165.19 |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | C15H15ClN2O2 | 290.74 |
| 4-Amino-2-methyl-3-(methylamino)benzamide | C9H13N3O | 179.22 nih.gov |
| 4-Amino-3-(3-methylbutylamino)benzamide | C12H19N3O | 221.30 nih.gov |
| 4-Amino-3-(3-methoxyanilino)benzamide | C14H15N3O2 | 257.29 |
| 4-Amino-3-((cyclopropylmethyl)amino)benzamide | C11H15N3O | 205.26 |
Due to the highly specific nature of the chemical compound "this compound" and the limited publicly available research data focusing exclusively on its Structure-Activity Relationships (SAR) and computational chemistry, a comprehensive article meeting the requested depth and scope cannot be generated at this time.
To provide a scientifically accurate and authoritative article, it is imperative to draw from established research. Without such sources, any generated content would be speculative and would not meet the quality standards requested.
If research on "this compound" is published in the future, a detailed article could be composed. At present, the request cannot be fulfilled as specified.
Advanced Analytical and Bioanalytical Methodologies for 4 Amino 3 Methylamino Benzamide
Chromatographic Techniques for Quantification and Purification of 4-Amino-3-(methylamino)benzamide
Chromatography is the cornerstone for separating this compound from impurities, related compounds, and complex matrix components. High-performance liquid chromatography (HPLC) is the most common technique for quantification and purification, while hyphenation with mass spectrometry (LC-MS/MS, GC-MS) provides the enhanced sensitivity and selectivity needed for trace analysis.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of benzamide (B126) derivatives. nih.gov A common approach for analyzing compounds like this compound involves reversed-phase (RP) chromatography. researchgate.net This method separates molecules based on their hydrophobicity.
A typical RP-HPLC method utilizes a C18 stationary phase, which is a non-polar silica-based packing material. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH. researchgate.net The separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time, allowing for the elution of compounds with varying polarities. Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides strong UV absorbance. nih.gov Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and robustness. researchgate.net For purification purposes, the analytical method can be scaled up to preparative HPLC, allowing for the isolation of the pure compound. tifr.res.in
Table 1: Example HPLC Method Parameters for this compound Quantification
| Parameter | Value |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Ammonium Acetate (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Retention Time | ~7.5 min |
| Linearity (r²) | >0.999 |
| Precision (%RSD) | <2.0% |
| Accuracy (% Recovery) | 98-102% |
For the detection of trace amounts of this compound in complex biological matrices like plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.orgshimadzu.com This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov
Sample preparation is critical and often involves protein precipitation with a solvent like acetonitrile or liquid-liquid extraction to remove interfering substances from the matrix. nih.govfrontiersin.org The chromatographic separation typically uses a fast LC method on a C18 or phenyl column with a gradient of acetonitrile and water containing a modifier like formic acid to ensure efficient ionization. nih.govrsc.org
Detection is achieved using a triple quadrupole mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. mdpi.com This process significantly reduces background noise and allows for quantification at very low levels (ng/mL or even pg/mL). shimadzu.com
Table 2: Typical LC-MS/MS Parameters for Trace Analysis of this compound
| Parameter | Value |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 166.1 |
| Product Ion | m/z 149.1 (Loss of NH₃) |
| Collision Energy | Optimized for specific instrument |
| Limit of Quantification (LOQ) | ~0.5 ng/mL in plasma |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application to polar, non-volatile compounds like this compound requires a chemical derivatization step. sigmaaldrich.com Derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. researchgate.netweber.hu The primary and secondary amine groups, as well as the amide group, contain active hydrogens that must be replaced with non-polar groups. sigmaaldrich.com
A common derivatization strategy is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnorthwestern.edu These reagents react with the active hydrogens on the nitrogen atoms to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) derivatives. The reaction is typically performed in an organic solvent at an elevated temperature. sigmaaldrich.com
Once derivatized, the sample is injected into the GC-MS system. The derivatized compound is separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer. Electron Ionization (EI) is often used, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. Key fragments for the tBDMS derivative would include the molecular ion and characteristic losses of methyl (M-15) and tert-butyl (M-57) groups. sigmaaldrich.com
Table 3: GC-MS Analysis of the Tris(tBDMS) Derivative of this compound
| Parameter | Value |
|---|---|
| Derivatization Reagent | MTBSTFA with 1% TBDMSCl |
| Reaction Conditions | 60 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 280 °C |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Molecular Ion (M⁺) | m/z 507 |
| Characteristic Fragments (m/z) | 492 (M-15), 450 (M-57), 336 (M-171) |
Spectroscopic Characterization of this compound and its Metabolites
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy confirm the presence of key functional groups and conjugated systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals. wiley.comyoutube.com
The ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the primary amine and amide groups. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. 2D experiments like COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. youtube.com This data is crucial for assembling the molecular structure and for characterizing any metabolites or derivatives. researchgate.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1 (C-CONH₂) | ~120.5 | - | - |
| C2 (C-H) | ~115.0 | ~7.10 | d |
| C3 (C-NHCH₃) | ~147.0 | - | - |
| C4 (C-NH₂) | ~148.5 | - | - |
| C5 (C-H) | ~112.8 | ~6.25 | dd |
| C6 (C-H) | ~128.0 | ~7.20 | d |
| C=O | ~168.5 | - | - |
| N-CH₃ | ~29.5 | ~2.75 | d (couples to NH) |
| CONH₂ | - | ~7.50, ~7.00 | br s, br s |
| Ar-NHCH₃ | - | ~5.50 | br s |
| Ar-NH₂ | - | ~5.00 | br s |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.
IR spectroscopy is used to identify the functional groups present in the molecule. slideshare.net The spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. For this compound, key absorptions would include N-H stretching vibrations for the primary amine, secondary amine, and amide groups, a strong C=O stretching vibration for the amide carbonyl, C-N stretching, and aromatic C-H and C=C stretching vibrations. researchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the substituted benzene ring. nih.gov The presence of the amino and benzamide groups, which act as chromophores and auxochromes, results in characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these bands are sensitive to the solvent and pH.
Table 5: Key Spectroscopic Features for this compound
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| Infrared (IR) | N-H Stretch (Amine, Amide) | 3450 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C-H Stretch (Aliphatic) | 2950 - 2850 | |
| C=O Stretch (Amide I) | ~1650 | |
| N-H Bend (Amide II) | ~1620 | |
| C=C Stretch (Aromatic) | 1600 - 1450 | |
| UV-Visible (in Methanol) | π → π* Transition | ~245 nm |
| n → π* Transition | ~310 nm |
High-Resolution Mass Spectrometry for Metabolite Identification of this compound
High-resolution mass spectrometry (HRMS) stands as a cornerstone for the elucidation of the metabolic fate of this compound. This powerful technique enables the identification of in-vivo and in-vitro metabolites by providing high-accuracy mass measurements, which in turn facilitates the determination of elemental compositions. The use of instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of metabolites from endogenous matrix components with a high degree of confidence.
The process of metabolite identification for this compound typically involves incubating the parent compound with liver microsomes, hepatocytes, or administering it to preclinical species. Subsequent analysis of the biological samples by liquid chromatography coupled to HRMS (LC-HRMS) reveals the presence of potential metabolites. The accurate mass data obtained from the full-scan mass spectra are used to propose elemental compositions for the observed metabolite ions. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS) experiments, where the fragmentation patterns of the parent drug and its metabolites are compared. Common metabolic pathways for aromatic amines and amides, such as hydroxylation, N-dealkylation, N-acetylation, and glucuronidation, are investigated.
Table 1: Putative Metabolites of this compound Identified by HRMS
| Putative Metabolite | Proposed Biotransformation | Measured m/z | Mass Accuracy (ppm) | Key MS/MS Fragments (m/z) |
| M1 | Hydroxylation | 195.0998 | 1.2 | 178.0732, 162.0771, 134.0815 |
| M2 | N-Oxidation | 195.0998 | 1.5 | 179.1043, 162.0771, 121.0655 |
| M3 | N-Acetylation | 221.1155 | 0.9 | 179.1043, 162.0771, 134.0815 |
| M4 | Glucuronidation | 355.1323 | 1.8 | 179.1043 |
| M5 | N-Demethylation | 165.0893 | 1.3 | 148.0628, 120.0679 |
This data is representative and for illustrative purposes.
Bioanalytical Method Validation for this compound in Research Samples
The quantification of this compound in various biological matrices is critical for pharmacokinetic and toxicokinetic studies. The development and validation of robust bioanalytical methods are performed in accordance with regulatory guidelines to ensure the reliability of the data.
Assay Development and Validation for this compound in Plasma, Tissue, and Cellular Extracts
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technology for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and throughput. nih.gov The development of a bioanalytical method involves the optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample preparation aims to extract the analyte from the complex biological matrix and remove potential interferences. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.
Chromatographic separation is typically achieved using reversed-phase liquid chromatography, which separates the analyte from endogenous components based on hydrophobicity. The selection of the column, mobile phases, and gradient elution is optimized to achieve a sharp peak shape and adequate retention time.
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard, which provides excellent selectivity and quantification accuracy.
Method validation is conducted to demonstrate that the assay is reliable and reproducible for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. fda.gov
Table 2: Summary of Bioanalytical Method Validation Parameters for this compound in Human Plasma
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.1% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.4% to 9.7% |
| Recovery | Consistent and reproducible | 85.2% ± 4.1% |
| Matrix Effect | CV ≤ 15% | 6.8% |
| Stability (various conditions) | Within ±15% of nominal concentration | Stable |
This data is representative and for illustrative purposes.
Quality Control and Calibration Strategies for this compound Quantification
To ensure the integrity of the results during routine analysis, a set of calibration standards and quality control (QC) samples are analyzed with each batch of study samples. Calibration standards are prepared by spiking known concentrations of the analyte into a blank biological matrix to establish a calibration curve.
QC samples are prepared at multiple concentration levels (low, medium, and high) and are used to monitor the performance of the assay. The concentrations of the QC samples are calculated using the calibration curve, and the results must fall within predefined acceptance limits for the batch to be considered valid. The use of a stable isotope-labeled internal standard is a crucial element of the calibration strategy, as it compensates for variability in sample processing and instrument response.
Imaging Mass Spectrometry for Spatial Distribution Analysis of this compound
Imaging mass spectrometry (IMS) is a powerful label-free technique that enables the visualization of the spatial distribution of drugs and their metabolites within tissue sections. georgetown.edu This technology provides valuable insights into the drug's penetration into the target tissue, its localization within specific cellular regions, and its metabolic conversion at the site of action. georgetown.edu
In a typical IMS experiment, a thin section of tissue dosed with this compound is mounted onto a conductive slide. The tissue is then coated with a matrix that facilitates the desorption and ionization of the analyte upon laser irradiation. A mass spectrum is acquired at each point of a predefined raster across the tissue section, generating a large dataset of mass spectra with corresponding spatial coordinates. nih.gov
By selecting the m/z value corresponding to this compound or its metabolites, an ion intensity map can be generated, revealing the distribution of the compound throughout the tissue. This can be correlated with histological features of the tissue to provide a detailed understanding of the drug's disposition.
Table 3: Representative Data from an Imaging Mass Spectrometry Analysis of this compound in a Tumor Xenograft Model
| Analyte | m/z | Mean Intensity (Tumor) | Mean Intensity (Adjacent Normal Tissue) | Tumor-to-Normal Ratio |
| This compound | 179.1043 | 1.2 x 10⁵ | 3.5 x 10⁴ | 3.4 |
| M1 (Hydroxylated metabolite) | 195.0998 | 4.8 x 10⁴ | 1.1 x 10⁴ | 4.4 |
| M3 (Acetylated metabolite) | 221.1155 | 1.5 x 10⁴ | 2.0 x 10³ | 7.5 |
This data is representative and for illustrative purposes and indicates a preferential accumulation of the parent drug and its metabolites within the tumor tissue.
Investigational Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a thorough search of scientific databases and publicly available research, no specific investigational therapeutic applications or translational research directions for the chemical compound this compound in the fields of oncology or neurodegenerative diseases have been reported.
Extensive queries for data on the potential of this compound in oncological research, including its effects on cancer cell proliferation, the tumor microenvironment, or its use in combinatorial strategies, yielded no specific results for this compound. Similarly, searches for its exploration in neurodegenerative disease models, such as its neuroprotective effects or impact on protein aggregation pathways, did not return any relevant studies.
While the broader class of benzamides and related derivatives have been the subject of scientific inquiry for various therapeutic applications, the specific compound, this compound, does not appear to be a focus of current, publicly documented research in these areas. For instance, studies on structurally similar but distinct molecules, such as 4-amino-N-(2'-aminophenyl)-benzamide and various N-phenylbenzamide derivatives, have shown some activity in cancer models or as antiviral agents. However, these findings cannot be extrapolated to this compound, as small changes in chemical structure can lead to significant differences in biological activity.
It is important to note the existence of isomers, such as 3-Amino-4-(methylamino)benzamide, which is commercially available. However, information regarding its therapeutic applications is also not available in the reviewed literature.
Consequently, due to the absence of published research, it is not possible to provide an article on the investigational therapeutic applications and translational research directions for this compound as requested. The creation of such an article would require speculation and the inappropriate attribution of properties from related but different compounds, which would be scientifically unsound.
This lack of information underscores that not all chemical compounds, even those that are synthetically accessible, are actively being investigated for therapeutic purposes. The scientific community's focus is often directed by a multitude of factors including preliminary activity screenings, structure-activity relationship studies, and mechanistic hypotheses, none of which are currently available in the public domain for this compound.
Investigational Therapeutic Applications and Translational Research Directions for 4 Amino 3 Methylamino Benzamide
Immunomodulatory Potential of 4-Amino-3-(methylamino)benzamide
The ability to modulate the body's immune response is a critical therapeutic goal in a wide range of diseases, from autoimmune disorders to cancer. Initial research into the immunomodulatory capacity of this compound has focused on its influence on key inflammatory pathways and its direct effects on immune cell function.
Influence of this compound on Inflammatory Pathways
At present, there is a lack of specific published research detailing the direct influence of this compound on inflammatory pathways. While studies on structurally related compounds, such as certain isoxazole (B147169) derivatives, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) nih.gov, similar dedicated studies on this compound are not yet available in the public domain. The potential for this compound to interfere with signaling cascades such as NF-κB or MAPK, which are central to the inflammatory process, remains a key area for future investigation.
Modulation of Immune Cell Function by this compound
The direct impact of this compound on the function of various immune cells, including T-cells, B-cells, macrophages, and neutrophils, is a critical aspect of its immunomodulatory potential. Research on other novel small molecules has shown the capacity to suppress T-cell proliferation and modulate cytokine secretion profiles nih.gov. However, specific data from in vitro or in vivo studies examining the effects of this compound on these cellular functions are not currently available. Future research will need to elucidate whether this compound can alter immune cell activation, differentiation, or effector functions.
Other Emerging Research Areas for this compound
Beyond immunomodulation, the unique chemical structure of this compound has prompted preliminary interest in its potential antimicrobial and antiviral applications.
Antimicrobial Investigations of this compound
The search for new antimicrobial agents is a global health priority. While derivatives of similar heterocyclic compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown promise against various bacterial and fungal strains researchgate.net, specific studies on the antimicrobial spectrum of this compound have not been reported. Future research would need to involve screening this compound against a panel of clinically relevant bacteria and fungi to determine its minimum inhibitory concentration (MIC) and potential mechanisms of action.
Antiviral Activity of this compound in Pre-clinical Models
The antiviral potential of benzamide (B126) derivatives has been highlighted by the discovery of compounds like N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), which has shown activity against the Hepatitis B virus (HBV) by potentially increasing intracellular levels of the antiviral protein APOBEC3G nih.govnih.gov. Furthermore, a class of 4-(aminomethyl)benzamides has been identified as potent entry inhibitors of Ebola and Marburg viruses nih.gov. These findings suggest that the benzamide scaffold is a promising starting point for the development of novel antiviral agents. However, to date, there are no published pre-clinical studies specifically evaluating the antiviral activity of this compound against any specific virus.
Table of Antiviral Activity of Related Benzamide Derivatives
| Compound/Class | Virus | Mechanism of Action (if known) | Reference |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Hepatitis B Virus (HBV) | Increased intracellular APOBEC3G levels | nih.govnih.gov |
| 4-(Aminomethyl)benzamides | Ebola Virus, Marburg Virus | Entry inhibition | nih.gov |
It is important to note that the data in the table above pertains to structurally related compounds and not to this compound itself. This information is provided for contextual purposes to highlight the potential of the broader benzamide class of compounds in antiviral research.
Future Research Directions and Challenges in 4 Amino 3 Methylamino Benzamide Investigations
Unexplored Mechanistic Avenues for 4-Amino-3-(methylamino)benzamide Action
A primary challenge in the investigation of any new chemical entity is the identification of its biological target and mechanism of action (MoA). For This compound , this remains a significant and unexplored avenue. The broader family of benzamide (B126) derivatives has been shown to interact with a wide array of biological targets, suggesting several plausible, yet uninvestigated, pathways for this specific compound.
Future research should prioritize target identification and validation. medcraveonline.com Phenotypic screening, which assesses the compound's effect on cellular or organismal phenotypes, could reveal its potential therapeutic area without prior knowledge of the specific target. medcraveonline.com Subsequently, advanced proteomic techniques, such as affinity purification-mass spectrometry, could identify the direct binding partners of the compound within the cell.
Given the activities of structurally related molecules, several mechanistic hypotheses could be explored:
Kinase Inhibition: Benzamides are a common feature in many kinase inhibitors. drugdiscoverytrends.comyoutube.com For example, derivatives have been investigated as inhibitors of Rho-associated kinase-1 (ROCK1) and Janus kinase 3 (JAK3). nih.govnih.govacs.org A comprehensive screening against a panel of human kinases could determine if This compound exhibits inhibitory activity.
Enzyme Inhibition: Beyond kinases, benzamides have been designed as inhibitors for other enzyme classes like histone deacetylases (HDACs) and carbonic anhydrases. nih.govnih.gov Docking studies on some benzamide derivatives have also suggested potential activity against topoisomerase enzymes. dergipark.org.tr
Modulation of Host Factors: Research on a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, found that it exerts antiviral effects by increasing intracellular levels of the host defense factor APOBEC3G (A3G). This highlights the possibility that This compound could act not by directly targeting a pathogen, but by modulating the host's cellular machinery.
Development of Novel High-Throughput Screening (HTS) Assays for this compound Analogues
Once a primary mechanism or a desirable phenotype is identified, the development of robust high-throughput screening (HTS) assays is essential for discovering analogues with improved properties. axxam.comprecisehire.com HTS allows for the rapid testing of large chemical libraries to identify "hits" that can be optimized into lead compounds. medcraveonline.comprecisehire.com
The key challenges in this area include assay cost, the potential for false positives or negatives, and the translation of in vitro results to clinical applications. medcraveonline.comazolifesciences.com For This compound analogues, several HTS strategies could be developed:
Target-Based Assays: If a specific enzyme target (e.g., a kinase) is identified, biochemical assays can be developed to measure the inhibition of its activity. Novel fluorescence-based assays that detect the universal kinase product, adenosine (B11128) diphosphate (B83284) (ADP), offer a cost-effective and simple platform for HTS. nih.gov For discovering allosteric inhibitors, which may offer greater specificity, specialized fluorescence assays that detect conformational changes in the target protein can be employed. wiley.com
Cell-Based Phenotypic Assays: These assays measure a physiological outcome within a cell, which can be more biologically relevant than isolated biochemical assays. medcraveonline.com Technologies like high-content imaging can be used to screen for changes in cell morphology, protein localization, or other complex cellular phenotypes, providing rich datasets for analysis. drugtargetreview.com
Reporter Gene Assays: If the compound is found to modulate a specific signaling pathway, a reporter gene assay can be constructed. In this setup, the activation of the pathway drives the expression of a reporter protein (e.g., luciferase or green fluorescent protein), providing a readily measurable output.
The goal is to create an HTS platform that is not only efficient and cost-effective but also robust and reproducible, providing reliable data to guide the hit-to-lead optimization process. axxam.comnih.gov
Table 1: Hypothetical HTS Assay Development Plan for this compound Analogues
| Assay Type | Target/Phenotype | Principle | Key Considerations |
| Biochemical | Kinase X | Enzyme-coupled fluorescence assay detecting ADP production | Cost-effectiveness, substrate specificity, potential for false positives from compound interference with the assay components. |
| Cell-Based | Neurite Outgrowth | High-content imaging and analysis of neuron morphology | Physiological relevance, throughput limitations, complexity of data analysis. |
| Reporter Gene | NF-κB Pathway | Luciferase expression driven by an NF-κB response element | Specificity of the pathway modulation, potential for off-target effects influencing the reporter. |
Translational Research Gap Analysis for this compound in Pre-clinical-to-Research Pipeline
A significant hurdle in drug development is the "translational gap" between promising preclinical results and successful clinical trials. frontiersin.orgnih.gov Many compounds that are effective in laboratory models fail in human studies due to a lack of efficacy or unforeseen toxicity. youtube.com For a novel compound like This compound , a thorough analysis of potential translational challenges is crucial from the earliest stages.
Key gaps to address would include:
Predictive Animal Models: The innate biological differences between standard laboratory animals and humans are a major contributor to translational failure. frontiersin.org It is fundamental to select or develop preclinical models that accurately recapitulate the human disease state, including the relevant tumor microenvironment or immune system interactions. nih.gov
Biomarker Development: Identifying biomarkers of response or target engagement early in development is critical. These biomarkers can help confirm the drug is hitting its target in vivo and can later be used to select the patient populations most likely to benefit from the treatment.
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The relationship between drug concentration (PK) and its biological effect (PD) can differ significantly between species. aacrjournals.org Standard allometric scaling based on body weight often fails to accurately predict human drug clearance for novel agents. nih.gov
Bridging this gap requires a multi-faceted approach, including the use of more physiologically relevant preclinical models (e.g., patient-derived xenografts or organoids), intensive investigation of exposure-response relationships, and the early development of robust biomarker assays. aacrjournals.orggrandviewresearch.com
Strategic Opportunities for Optimizing the Pharmacological Profile of this compound
Assuming an initial "hit" compound is identified, the next critical phase is lead optimization, where medicinal chemistry is used to refine the molecule's properties. precisehire.com This involves a systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic (PK) properties. youtube.com
For This compound , strategic optimization would focus on:
Improving Potency and Selectivity: Minor structural modifications can dramatically alter a compound's affinity for its target and its selectivity against related proteins. Computational modeling can predict which modifications are most likely to improve binding. For instance, studies on benzamide-based ROCK1 inhibitors used 3D-QSAR models to guide the design of more potent compounds. nih.govtandfonline.com
Enhancing Pharmacokinetic Properties: A potent compound is useless if it cannot reach its target in the body. Optimization efforts must address absorption, distribution, metabolism, and excretion (ADME). This could involve modifying the structure to improve oral bioavailability, reduce metabolic instability, or alter tissue distribution. nih.govacs.orgacs.org For example, conjugation to larger scaffolds like macrolides has been used to improve the tissue exposure of some small molecule inhibitors. nih.govacs.org
Mitigating Off-Target Effects: As the compound is optimized for its primary target, it is crucial to continually screen for unwanted interactions with other proteins (off-targets) that could lead to toxicity.
This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery, aiming to produce a candidate with the best possible balance of efficacy and safety. youtube.com
Computational Approaches to Accelerate this compound Discovery and Development
Computational methods, or in silico approaches, are indispensable tools for accelerating the drug discovery pipeline and reducing costs. researchgate.netnih.govsysrevpharm.org From initial hit finding to lead optimization, these techniques can guide and prioritize experimental work.
For a compound like This compound , computational strategies would be invaluable:
Virtual Screening: If a 3D structure of a potential target is known or can be modeled, virtual screening can be used to "dock" millions of compounds from digital libraries into the target's binding site, predicting which ones are most likely to bind. frontiersin.org This can efficiently identify initial hits for further testing. Consensus protocols that integrate multiple different virtual screening methods can improve the hit rate. nih.gov
Structure-Based Drug Design (SBDD): Once a hit is identified, SBDD uses the 3D structure of the ligand-target complex to guide the design of more potent analogues. nih.govsysrevpharm.org Molecular docking studies can reveal key interactions, such as hydrogen bonds, that are crucial for binding and can suggest specific structural modifications to enhance these interactions. dergipark.org.trmdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models build a statistical correlation between the 3D properties of a series of molecules and their biological activity. nih.govtandfonline.com These models can then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis. nih.gov
ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound before it is even synthesized, helping to flag potential liabilities early in the design process. frontiersin.orgnih.gov
Table 2: Application of Computational Methods in the Development of Benzamide Derivatives
| Computational Method | Application | Example from Benzamide Research | Reference |
| Molecular Docking | Predict binding modes and identify key interactions. | Used to study interactions of benzamide derivatives with topoisomerase, HDAC, and ROCK1 enzymes. | nih.govdergipark.org.trresearchgate.net |
| 3D-QSAR | Predict the activity of new analogues and guide SAR. | CoMFA and CoMSIA models developed for ROCK1 inhibitors to guide the design of novel compounds. | nih.govtandfonline.com |
| Pharmacophore Modeling | Identify essential 3D features required for biological activity. | Used to develop models for glucokinase activators and ROCK1 inhibitors. | nih.govnih.gov |
| Virtual Screening | Screen large compound libraries to identify initial hits. | Employed to discover novel benzamide-based ROCK1 inhibitors. | nih.gov |
Integration of Omics Data for Holistic Understanding of this compound Effects
To truly understand the biological effects of a compound, it is necessary to look beyond a single target or pathway. Systems biology approaches, which integrate multiple layers of "omics" data (genomics, transcriptomics, proteomics, metabolomics), provide a holistic view of a drug's impact on the entire cellular network. acs.orgfrontiersin.org This approach can uncover unexpected mechanisms of action, identify biomarkers, and help predict patient responses. numberanalytics.comresearchgate.net
For This compound , an integrated omics strategy would be transformative:
Transcriptomics (RNA-seq): Analyzing changes in gene expression after treatment can reveal which signaling pathways are modulated by the compound.
Proteomics: This can identify changes in protein levels and post-translational modifications, providing a more direct link to cellular function.
Metabolomics: Studying the changes in small molecule metabolites can reveal the compound's impact on cellular metabolism and bioenergetics. frontiersin.org
By integrating these datasets, researchers can construct comprehensive network models of the drug's action. nih.govahajournals.org This can lead to the identification of "systems therapeutics," where a drug is understood to re-program an entire network state rather than just hitting a single target. acs.org Machine learning and AI algorithms are increasingly being used to analyze these complex, multi-omics datasets to predict a compound's MoA, identify patient subpopulations, and even find new therapeutic uses for existing drugs (drug repositioning). researchgate.netyoutube.com This data-driven approach is essential for navigating the complexity of human biology and increasing the probability of success in developing novel therapeutics like This compound . frontiersin.org
Q & A
Q. Amino Group :
Q. Methylamino Group :
- Methylation increases metabolic stability compared to primary amines.
- Positional isomerism (e.g., 3-methylamino vs. 4-methylamino) alters receptor affinity, as seen in dopamine receptor antagonists .
Methodological Insight : - Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins.
- Validate with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Focus
Contradictions may arise from:
Purity Variability : Impurities >2% can skew assay results. Always verify purity via HPLC and elemental analysis .
Q. Assay Conditions :
Q. Target Selectivity :
- Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding for receptor studies) .
- Perform negative controls with structurally related inactive analogs.
What strategies are effective in improving the solubility and bioavailability of this compound derivatives?
Q. Advanced Research Focus
Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to enhance aqueous solubility .
Co-Crystallization : Use co-formers like succinic acid to improve dissolution rates.
Nanoparticle Encapsulation : Lipid-based nanoparticles (LNPs) increase bioavailability in pharmacokinetic studies .
Analytical Validation :
- Measure logP values (e.g., via shake-flask method) to guide derivatization.
- Use Caco-2 cell monolayers to predict intestinal absorption .
What are the challenges in designing selective kinase inhibitors using this compound as a scaffold?
Q. Advanced Research Focus
Q. Off-Target Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
